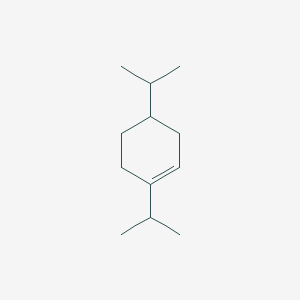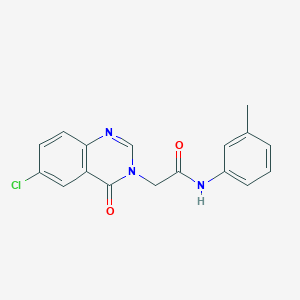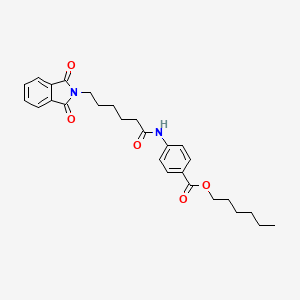
1,4-Diisopropyl-1-cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diisopropyl-1-cyclohexene is an organic compound with the molecular formula C12H22 It is a cyclohexene derivative where two isopropyl groups are attached to the 1 and 4 positions of the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diisopropyl-1-cyclohexene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding dienes or selective isomerization processes. These methods are optimized for high yield and purity, often employing catalysts such as palladium or platinum on carbon.
化学反応の分析
Types of Reactions
1,4-Diisopropyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the compound can yield saturated cyclohexane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.
Major Products
Oxidation: 1,4-Diisopropyl-1-cyclohexanol or 1,4-Diisopropyl-1-cyclohexanone.
Reduction: 1,4-Diisopropylcyclohexane.
Substitution: 1,4-Dibromo-1,4-diisopropylcyclohexene.
科学的研究の応用
1,4-Diisopropyl-1-cyclohexene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,4-Diisopropyl-1-cyclohexene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes or receptors, although detailed pathways are still under investigation.
類似化合物との比較
Similar Compounds
- 1,4-Diisopropylcyclohexane
- 1,4-Diisopropylbenzene
- 1,4-Diisopropyl-2-cyclohexene
Uniqueness
1,4-Diisopropyl-1-cyclohexene is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
39000-66-3 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
1,4-di(propan-2-yl)cyclohexene |
InChI |
InChI=1S/C12H22/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,9-10,12H,6-8H2,1-4H3 |
InChIキー |
RHQPCQOQHUIPPK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(=CC1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11976733.png)


![2-Benzyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976762.png)

![2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11976771.png)

![(5Z)-3-Butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976790.png)





